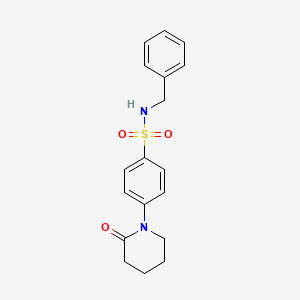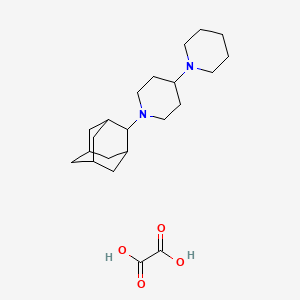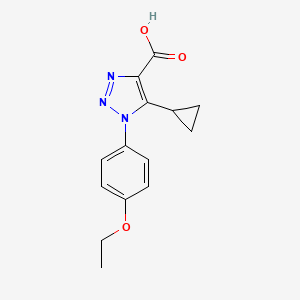
N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as BOPP, is a sulfonamide derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BOPP is a white crystalline powder that is soluble in organic solvents and water.
Mecanismo De Acción
The mechanism of action of N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in cell growth and replication. N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the growth of cancer cells. N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has also been found to inhibit the activity of HIV reverse transcriptase, which is involved in the replication of the virus.
Biochemical and Physiological Effects:
N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has also been found to inhibit the production of reactive oxygen species, which can cause damage to cells. In addition, N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been found to reduce inflammation, which is involved in a number of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit potent biological activity. However, N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide also has some limitations. It is relatively unstable in solution and can degrade over time. In addition, N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One area of interest is the development of N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide derivatives that exhibit improved potency and selectivity. Another area of interest is the investigation of the mechanism of action of N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide, which may lead to the development of new therapeutic agents. Finally, the use of N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide in combination with other drugs may lead to the development of more effective treatments for cancer, HIV, and other diseases.
Métodos De Síntesis
The synthesis of N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves the reaction of piperidine-2,6-dione with benzylamine followed by the reaction of the resulting product with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified by recrystallization to obtain pure N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial activities. N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been found to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Propiedades
IUPAC Name |
N-benzyl-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18-8-4-5-13-20(18)16-9-11-17(12-10-16)24(22,23)19-14-15-6-2-1-3-7-15/h1-3,6-7,9-12,19H,4-5,8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHVEWUXTBVNBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(2-oxopiperidin-1-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5230287.png)
![2-[3-(4-morpholinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5230300.png)
![N~1~-(4-fluorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5230320.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5230326.png)

![dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate](/img/structure/B5230348.png)
![3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5230355.png)

![ethyl 1-(4-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5230369.png)

![methyl 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B5230383.png)
![ethyl 1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5230392.png)
![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5230400.png)